molecular formula C16H14N4O2S2 B2422192 N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251549-80-0

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B2422192
CAS No.: 1251549-80-0
M. Wt: 358.43
InChI Key: RVJPIITZFXTZLL-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a complex organic compound that features a unique combination of furan, thiazole, and imidazo[2,1-b]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(9H-fluoren-2-yl)thiazol-2-yl)-2-phenoxy-acetamide: This compound shares the thiazole moiety but differs in its overall structure and properties.

    N-(4-(furan-2-yl)thiazol-2-yl)-2-phenoxy-acetamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

Uniqueness

N-(4-(furan-2-yl)thiazol-2-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is unique due to its combination of furan, thiazole, and imidazo[2,1-b]thiazole moieties, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-10-7-20-11(8-24-16(20)17-10)4-5-14(21)19-15-18-12(9-23-15)13-3-2-6-22-13/h2-3,6-9H,4-5H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJPIITZFXTZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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